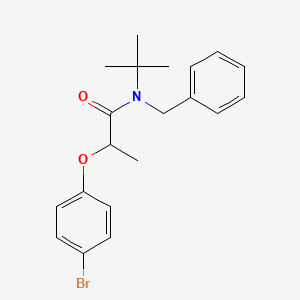![molecular formula C23H21N3O B4111175 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It has been widely used in scientific research for its potential therapeutic applications in cancer, neurological disorders, and epigenetic diseases.
Mécanisme D'action
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide inhibits the activity of G9a histone methyltransferase, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with gene silencing and chromatin compaction. By inhibiting G9a, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide can prevent the methylation of H3K9 and promote the expression of genes that are normally silenced. This mechanism has been linked to the anti-cancer and neuroprotective effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia, and promote the expression of genes that are normally silenced. It has also been shown to have anti-inflammatory effects and to regulate the differentiation of stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide is its specificity for G9a histone methyltransferase. This allows for targeted inhibition of gene expression and chromatin modification. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide. One area of focus is the development of more stable and soluble analogs of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide that can be used in a wider range of applications. Another area of focus is the identification of new targets for N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide and related compounds, which could expand the range of diseases and conditions that can be treated with these compounds. Finally, there is a need for further research on the long-term effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide on gene expression and chromatin modification, as well as its potential for use in clinical settings.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and epigenetic diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It also has potential applications in the treatment of epigenetic diseases, such as Rett syndrome and Angelman syndrome.
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-2-19(16-9-4-3-5-10-16)23(27)24-18-12-8-11-17(15-18)22-25-20-13-6-7-14-21(20)26-22/h3-15,19H,2H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFEZPNHQSOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



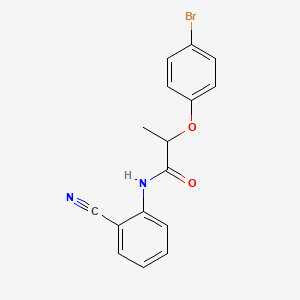
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
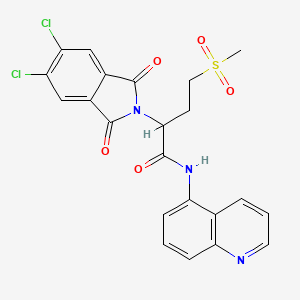
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
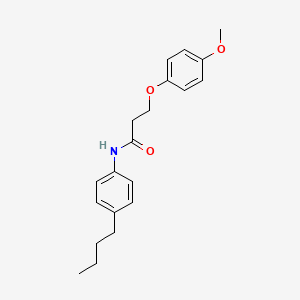

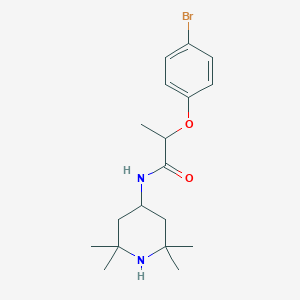
![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4111169.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)
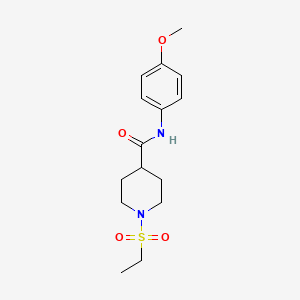
![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
